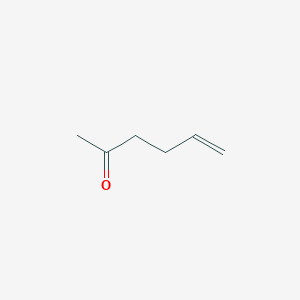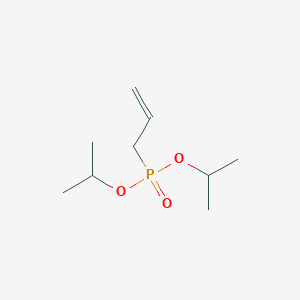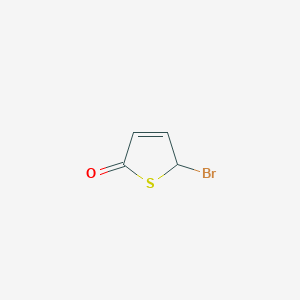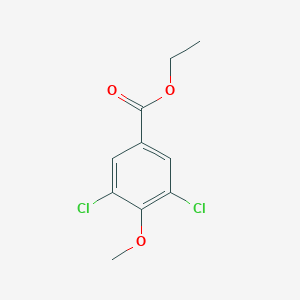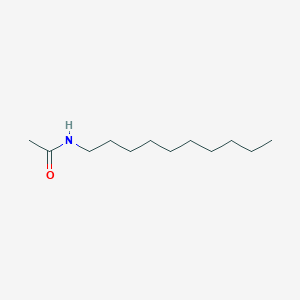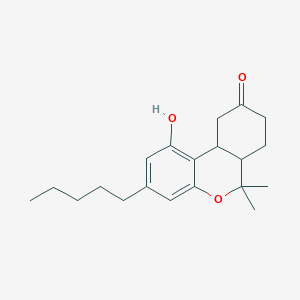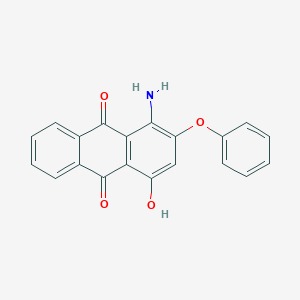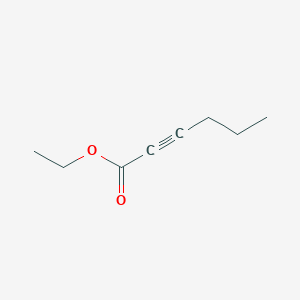![molecular formula C9H17N B094499 8-Azaspiro[4.5]decane CAS No. 176-64-7](/img/structure/B94499.png)
8-Azaspiro[4.5]decane
概要
説明
8-Azaspiro[4.5]decane, also known as 8-ASPD, is a cyclic alkane that has been used in various scientific research applications for its unique properties. It is an organic compound composed of 8 carbon atoms and 10 hydrogen atoms, and its cyclic structure makes it an interesting molecule for researchers. 8-ASPD has been studied for its potential use in synthesis, mechanism of action, biochemical and physiological effects, and other laboratory applications.
科学的研究の応用
生物活性化合物の合成
8-Azaspiro[4.5]decaneは、新規な生物活性化合物の合成に使用されます . この化合物は、市販の試薬であるテトラヒドロピラン-4-カルボニトリルと1-ブロモ-2-フルオロエタンに基づいて合成されます .
重要な薬物の製造
This compoundを含む複素環式化合物のスピロ誘導体は、生物活性化合物の合成において広く用いられており、天然化合物中で見られます . これらは、現代の薬剤探索における足場として注目を集めています .
FGFR4阻害剤
This compound誘導体は、肝細胞癌の治療のためのFGFR4阻害剤として使用されてきました .
Vanin-1酵素阻害剤
これらの化合物は、代謝および炎症において重要な役割を果たすvanin-1酵素の阻害剤としても使用されてきました .
17β-HSD1阻害剤
This compound誘導体は、ステロイドホルモンに関連する、または内因性エストラジオルの濃度低下を必要とする疾患または障害の治療または予防における17β-HSD1阻害剤として使用されてきました .
NO非依存性およびヘム依存性sGC刺激剤
これらの化合物は、さまざまな疾患の治療に有用なNO非依存性およびヘム依存性sGC刺激剤として使用されてきました .
スピロシクロトリホスファゼンの合成
This compoundの誘導体である1,4-ジオキサ-8-アザスピロデカンは、スピロシクロトリホスファゼンの合成に使用されてきました .
硫黄含有スピロ化合物の合成
This compoundは、8-チア-1-アザスピロ[4.5]デカン8,8-ジオキシド誘導体を含む新規な硫黄含有スピロ化合物の合成に使用されてきました.
作用機序
Target of Action
It is suggested that this compound is promising for the production of important biologically active compounds .
Result of Action
It is suggested that the compound could be used for the production of biologically active compounds , indicating potential therapeutic applications.
Safety and Hazards
When handling 8-Azaspiro[4.5]decane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
生化学分析
Cellular Effects
It has been found to inhibit the growth and induce caspase-mediated apoptosis in human multiple myeloma cell lines . It also inhibits the production of interleukin 6 (IL-6), a cytokine that plays a key role in inflammation .
Molecular Mechanism
The molecular mechanism of 8-Azaspiro[4.5]decane involves the inhibition of signal transducer activator of transcription 3 (STAT3) and a phosphatidylinositol 3-kinase (PI3-K) target (Akt), but not extracellular signal-regulated kinase 1 and 2 (ERK1/2) . It also inhibits phosphorylation triggered by IL-6, and inhibitorκBα (IκBα) and nuclear factor κB (NFκB) p65 phosphorylation triggered by tumor necrosis factor α (TNF-α) .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. It has been found to significantly inhibit inflammation in rat arthritis and autoimmune animal models .
特性
IUPAC Name |
8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-4-9(3-1)5-7-10-8-6-9/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMNGEUJXLXFRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331317 | |
| Record name | 8-Azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176-64-7 | |
| Record name | 8-Azaspiro[4.5]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZASPIRODECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QKB8PR5XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 8-Azaspiro[4.5]decane itself is not a specific drug but serves as a core scaffold in various pharmaceutical compounds. Its derivatives interact with a range of targets, including:
- α1-Adrenergic Receptors: Compounds like 8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione (BMY 7378) exhibit high affinity for the α1D-adrenergic receptor subtype. [] This interaction can lead to downstream effects such as vasoconstriction or apoptosis, depending on the specific receptor subtype and cell type involved. [, ]
- 5-HT1A Receptors: Derivatives like buspirone, which contains the this compound scaffold, act as partial agonists at 5-HT1A receptors. [, ] This interaction can lead to downstream effects including anxiolytic and antidepressant-like effects. [, ]
- Other Targets: Research also suggests interactions with other targets like fatty acid amide hydrolase (FAAH) and the sigma-1 receptor. [, ] These interactions can lead to a variety of downstream effects, depending on the specific target and its physiological role.
ANone: this compound itself has the following characteristics:
- Spectroscopic Data: Spectroscopic characterization data for this compound derivatives can be found in the literature. For example, a study utilizing 1H, 13C, and 31P NMR, as well as IR spectroscopy, analyzed a series of phosphoramidates containing the this compound moiety. []
- Crystal Structures: Studies have determined the crystal structures of various this compound derivatives, offering insights into their conformational preferences and potential for solid-state stability. [, , ]
- Antibacterial Activity: Research on amphiphilic indole derivatives incorporating the this compound scaffold reported good metabolic stability, suggesting potential for further development as antibacterial agents. []
ANone: There is limited research on the catalytic properties of this compound derivatives. The focus has primarily been on their biological activity as ligands for various receptors.
ANone: Yes, computational chemistry has played a role in understanding the structure-activity relationship of this compound derivatives:
- Receptor Mapping: Graphics computer-aided receptor mapping was used to study 5-HT1A receptor ligands, including buspirone, which has the this compound scaffold. This led to the design of novel potent and selective ligands, demonstrating the utility of computational approaches. []
- Conformational Analysis: Theoretical quantum mechanical calculations, combined with experimental data like NMR and X-ray crystallography, were used to analyze the conformation of buspirone and its analogs. These studies showed that buspirone-like molecules, containing the this compound core, typically adopt an extended rod-shape conformation, providing insights into their interaction with the 5-HT1A receptor. []
ANone: SAR studies have been crucial in understanding the impact of structural modifications on the biological activity of this compound derivatives:
- 5-HT1A Receptor Ligands: Research on buspirone analogs revealed that the basic nitrogen of the azaspirodecane ring and the bulky cycloimide moiety are essential for 5-HT1A receptor binding. In contrast, the 2-pyrimidinyl group appears less critical for activity. [] Modifications to the linker length and the nature of the aromatic substituents can also impact affinity and selectivity for the 5-HT1A receptor. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
